Mifamurtide sodium

Description

Properties

CAS No. |

90825-43-7 |

|---|---|

Molecular Formula |

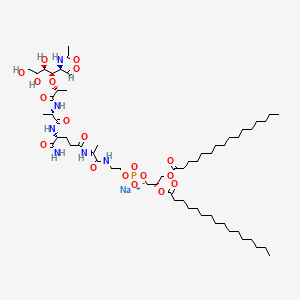

C59H109N6NaO19P |

Molecular Weight |

1260.5 g/mol |

IUPAC Name |

sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C59H109N6O19P.Na/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);/t43-,44-,45+,47+,48+,49-,50+,54+,55+;/m0./s1 |

InChI Key |

DATHREMRBCGNHW-XNLRRNFISA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mifamurtide sodium; CGP 19835A; L-MTP-PE; Junovan; Mepact; Muramyl tripeptide; |

Origin of Product |

United States |

Preparation Methods

Synthetic Route and Reagents

The core structure of mifamurtide (MTP-PE) is synthesized via solid-phase peptide synthesis (SPPS), as detailed in patent CN103408635A. The process begins with a resin-bound Fmoc-D-glutamic acid derivative, followed by sequential coupling of protected amino acids and muramic acid analogs. Key steps include:

-

Resin Activation : Aminomethyl resin reacts with Fmoc-D-Glu(OPG)-OH (OPG = Allyl or Dmab protecting group) using diisopropylcarbodiimide (DIPCDI) and hydroxybenzotriazole (HOBt) as coupling agents.

-

Deprotection and Elongation : Fmoc groups are removed with piperidine, followed by coupling of Fmoc-L-alanine, N-acetylmuramic acid (PNAM), and cephalin derivatives.

-

Cleavage and Purification : The peptide-resin is treated with trifluoroacetic acid (TFA) to release the crude product, which is purified via reverse-phase HPLC to >99% purity.

Table 1: Solid-Phase Synthesis Protocol

| Step | Reagents/Conditions | Function | Yield |

|---|---|---|---|

| 1 | DIPCDI:HOBt (1.2:1.1), DMF, 2h | Couple Fmoc-D-Glu(OPG)-OH to resin | 95% |

| 2 | 20% piperidine/DMF, 10min | Fmoc deprotection | - |

| 3 | Fmoc-L-Ala-OH, DIPCDI:HOBt | Chain elongation | 92% |

| 4 | PNAM, DIPCDI:HOAt | Muramic acid incorporation | 85% |

| 5 | TFA:TIPS:H2O (95:2.5:2.5), 2h | Resin cleavage | 70% (total yield) |

This method achieves a total yield of >70%, surpassing traditional liquid-phase synthesis (<30%) by eliminating intermediate purification.

Liposomal Formulation of Mifamurtide Sodium

Liposome Preparation and Encapsulation

Mifamurtide’s clinical efficacy depends on its liposomal formulation (L-MTP-PE), which enhances macrophage uptake. The European Medicines Agency (EMA) outlines the reconstitution process:

-

Hydration : Lyophilized MTP-PE is hydrated with 50 mL of 0.9% sodium chloride, forming multilamellar vesicles.

-

Mechanical Agitation : Vigorous shaking for 1 minute ensures spontaneous liposome formation.

-

Dose Adjustment : The suspension concentration is 0.08 mg/mL, with doses calculated as 12.5 mL per 1 mg.

Table 2: Liposomal Formulation Parameters

| Parameter | Specification |

|---|---|

| Liposome size | 1–5 µm (multilamellar) |

| Encapsulation efficiency | >95% |

| Storage | Lyophilized at 2–8°C |

| Reconstitution stability | 8 hours at 25°C |

Liposomes improve pharmacokinetics by targeting mononuclear phagocytes, with 80% of administered doses accumulating in the liver and spleen.

Clinical Reconstitution and Administration

Table 3: Dose-Volume Equivalents

| Dose (mg) | Volume (mL) |

|---|---|

| 1.0 | 12.5 |

| 2.0 | 25.0 |

| 3.0 | 37.5 |

| 4.0 | 50.0 |

Infusion-related reactions (e.g., fever, chills) are mitigated by premedication with paracetamol.

Analytical Validation and Quality Control

Purity and Potency Testing

Post-synthesis, mifamurtide undergoes:

-

HPLC Analysis : C18 column, acetonitrile/water gradient (0.1% TFA), UV detection at 220 nm.

-

Mass Spectrometry : ESI-MS confirms molecular weight (1,056.3 Da).

-

Endotoxin Testing : Limulus amebocyte lysate assay ensures <0.1 EU/mg.

Comparative Synthesis Methods

Solid-Phase vs. Liquid-Phase Synthesis

Traditional liquid-phase methods (Drugs Fut 1989) face limitations:

| Criteria | Solid-Phase | Liquid-Phase |

|---|---|---|

| Total Yield | 70% | <30% |

| Purification Steps | 2 (crude + HPLC) | 5+ intermediates |

| Synthesis Time | 7 days | 14–21 days |

| Scalability | Pilot to industrial | Laboratory only |

Solid-phase synthesis reduces side reactions and simplifies purification, making it the industry standard .

Chemical Reactions Analysis

Types of Reactions: Junovan primarily undergoes biochemical reactions within the body rather than traditional chemical reactions. These include:

Activation of Macrophages: Junovan activates macrophages, which are a type of white blood cell involved in the immune response.

Induction of Cytokine Production: The activated macrophages produce cytokines, which are signaling molecules that help in the immune response.

Common Reagents and Conditions:

Intravenous Infusion: Junovan is administered through intravenous infusion, allowing it to target macrophages in vivo.

Biological Conditions: The reactions occur under physiological conditions within the human body.

Major Products Formed:

Scientific Research Applications

Osteosarcoma Treatment

Mifamurtide is primarily used in conjunction with postoperative chemotherapy for patients with high-grade resectable osteosarcoma. The drug has been shown to significantly improve survival rates:

- Phase III Trials : In a pivotal trial involving approximately 800 patients, mifamurtide was administered alongside doxorubicin and methotrexate. Results indicated a 30% reduction in mortality compared to chemotherapy alone, with a six-year survival rate of 78% among treated patients .

- Long-term Outcomes : A study reported that one and two-year overall survival rates were 70.6% and 41.4%, respectively, for patients receiving mifamurtide in combination with chemotherapy .

Adjuvant Therapy

Mifamurtide is used as an adjuvant therapy in cases of recurrent or metastatic osteosarcoma:

- Patient Access Protocols : In non-randomized studies, mifamurtide was administered at a dose of 2 mg/m² twice weekly for 12 weeks followed by weekly doses for an additional 24 weeks. This regimen demonstrated manageable safety profiles and improved progression-free survival rates .

Safety Profile

The safety profile of mifamurtide has been extensively documented:

- Adverse Effects : Common side effects include mild to moderate reactions such as chills, fever, headache, and fatigue. Serious adverse events are rare but can occur, necessitating careful monitoring during treatment .

- Pharmacokinetics : Mifamurtide has a rapid clearance from serum with a half-life of approximately 2 hours. Serum concentration profiles indicate that it is well-tolerated across different age groups .

Table 1: Summary of Key Clinical Trials Involving Mifamurtide

| Study Type | Patient Population | Treatment Regimen | Key Findings |

|---|---|---|---|

| Phase III Trial | ~800 Osteosarcoma Patients | Mifamurtide + Chemotherapy | 30% mortality reduction; 78% survival at six years |

| Non-Randomized Study | High-risk Patients | Mifamurtide (2 mg/m²) twice weekly for 12 weeks then weekly for 24 weeks | Manageable safety; improved progression-free survival |

| Pharmacokinetics Study | Adults with Cancer | Single-dose liposomal mifamurtide | Rapid clearance; consistent pharmacokinetics across ages |

Mechanism of Action

Junovan exerts its effects through the activation of macrophages. The mechanism involves:

Targeting Macrophages: The liposomal formulation allows Junovan to specifically target macrophages.

Activation of Macrophages: Once inside the macrophages, Junovan activates them, leading to the production of cytokines.

Cytokine Production: The cytokines produced by the activated macrophages help in the destruction of cancer cells by enhancing the immune response.

Comparison with Similar Compounds

Muramyl Dipeptide (MDP)

- Structural Relationship: Mifamurtide is a synthetic analog of MDP but conjugated with dipalmitoylphosphatidylethanolamine, enabling liposomal encapsulation .

- Pharmacokinetic Advantage : MDP has a short plasma half-life (<1 hour), whereas mifamurtide’s liposomal formulation extends its half-life to 2 hours and improves macrophage targeting .

- Clinical Efficacy : MDP alone lacks therapeutic utility due to rapid clearance, while mifamurtide’s modifications enhance its clinical relevance in osteosarcoma .

Muramyl Tripeptide Phosphatidylethanolamine (MTP-PE)

- Identity: MTP-PE is the non-sodium form of mifamurtide, sharing identical structural and functional properties .

Efficacy Comparison with Standard Chemotherapy

Non-Metastatic Osteosarcoma

- INT-0133 Phase III Trial : Addition of mifamurtide to chemotherapy improved 6-year overall survival (OS) from 70% to 78% (HR = 0.72; p = 0.0313) and reduced relapse risk by 28% .

- Real-World Data : Retrospective analyses show 5-year OS rates of 77.8% in mifamurtide-treated patients versus 55.5% in historical controls .

Metastatic/Recurrent Osteosarcoma

- Post-Relapse Survival : A significant improvement in progression-free survival (PFS) was observed in pulmonary metastatic/relapsed cases (HR = 0.7; p < 0.05) .

Pharmacokinetic and Pharmacodynamic Insights

- Half-Life : 2 hours post-infusion, with rapid distribution to macrophages .

- Dose Optimization : 2 mg/m² twice weekly, adjusted for body surface area (BSA) across ages .

- Liposomal Delivery : Enhances tumor microenvironment penetration compared to free MDP .

Clinical Controversies and Limitations

Biological Activity

Mifamurtide sodium, also known as L-MTP-PE, is a synthetic derivative of muramyl dipeptide (MDP) that functions primarily as an immunomodulator with notable antitumor activity. This compound has gained attention in the treatment of osteosarcoma and other malignancies due to its ability to activate the immune response, particularly through the stimulation of macrophages and monocytes.

The biological activity of mifamurtide is primarily mediated through its interaction with various immune receptors. Upon administration, mifamurtide is phagocytosed by immune cells, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1β), and interleukin-6 (IL-6). This process enhances the immune system's ability to target and destroy tumor cells.

Key Mechanisms:

- Activation of Immune Cells: Mifamurtide activates macrophages and monocytes via NOD-like receptors (NLRs) and Toll-like receptors (TLRs), promoting a robust immune response against tumors .

- Cytotoxic Effects: In vitro studies have shown that mifamurtide-treated monocytes can kill various tumor cell lines without harming normal cells .

- Enhanced Tumoricidal Activity: As a liposomal formulation, mifamurtide exhibits improved pharmacokinetics, allowing for better distribution to target organs such as the liver, spleen, and lungs .

Pharmacokinetics

Mifamurtide is administered intravenously, with a rapid clearance from serum observed shortly after infusion. The pharmacokinetic profile indicates:

- Half-life: Approximately 2 hours in both healthy adults and patients with osteosarcoma.

- Serum Concentration Decline: Rapid decline in serum concentrations within the first 30 minutes post-infusion, followed by a log-linear decrease over several hours .

Clinical Efficacy

Mifamurtide has been evaluated in several clinical studies, particularly for high-risk osteosarcoma patients. The results indicate significant improvements in overall survival rates when used as an adjuvant therapy alongside conventional chemotherapy.

Summary of Clinical Findings:

Safety Profile

Mifamurtide is generally well tolerated; however, some adverse effects have been reported:

- Common reactions include chills, fever, headache, nausea, and myalgia.

- Serious adverse events are rare but can include severe allergic reactions leading to study discontinuation in some cases .

Case Studies

Several case studies have highlighted the effectiveness of mifamurtide in clinical settings:

- Osteosarcoma Patient Case: A patient receiving mifamurtide as part of a combination therapy regimen demonstrated significant tumor reduction and improved disease-free survival.

- Adverse Reaction Monitoring: In a phase I trial, one patient experienced severe allergic reactions post-infusion, underscoring the need for careful monitoring during treatment initiation .

Q & A

Q. What is the primary mechanism of action of Mifamurtide sodium in modulating immune responses?

this compound, a muramyl dipeptide (MDP) analog, acts as a non-specific immunomodulator by activating macrophages and monocytes via NOD2 receptor binding. This activation stimulates both pro-inflammatory (e.g., IL-1β, IL-6) and anti-inflammatory (e.g., IL-4, IL-10) cytokine release, inducing an intermediate M1/M2 macrophage phenotype. Its dual cytokine modulation suggests a balanced immune response critical for osteosarcoma therapy .

Q. What in vitro models are commonly used to study this compound’s effects on osteosarcoma?

Co-culture systems combining human osteosarcoma cell lines (e.g., MG63, KHOS) with macrophages are standard. For example, MG63 cells co-cultured with macrophages treated with 100 µM this compound show reduced viability and increased iron transporter DMT1 expression. These models help assess tumor-microenvironment interactions and drug efficacy .

Q. How are cytokine responses quantified in this compound studies?

ELISA kits (e.g., Thermo Scientific Human IL-6 Cytokine ELISArray Kit) are used to measure cytokine levels (IL-4, IL-6, IL-10) in cell culture supernatants. Data normalization to total protein content or cell count ensures comparability across experiments. Time-course analyses (e.g., 24–72 hours) capture dynamic cytokine profiles .

Q. What concentrations of this compound are typically used in preclinical studies?

In vitro studies use 5–100 µM, with 100 µM showing significant effects on macrophage polarization and iron metabolism. In vivo murine models often employ doses of 1–2 mg/kg, administered intraperitoneally twice weekly. Dose optimization requires balancing efficacy with toxicity thresholds .

Advanced Research Questions

Q. How does this compound influence macrophage polarization, and what are the implications for osteosarcoma therapy?

Mifamurtide induces a hybrid M1/M2 phenotype, increasing both iNOS (M1) and CD206 (M2) markers. This intermediate state enhances phagocytic activity while suppressing STAT3-driven tumor progression. However, conflicting data exist on STAT3 inhibition efficiency, necessitating pathway-specific inhibitors (e.g., Stattic) to isolate mechanisms .

Q. What methodological challenges arise when analyzing this compound’s dual pro- and anti-inflammatory effects?

Simultaneous measurement of opposing cytokines (e.g., IL-6 vs. IL-10) requires multiplex assays to avoid cross-reactivity. Researchers must also control for batch-to-batch variability in macrophage differentiation protocols, as M1/M2 priming conditions (e.g., LPS/IFN-γ vs. IL-4/IL-13) influence drug responses .

Q. How can researchers reconcile contradictions in this compound’s effects on STAT3 signaling?

While Mifamurtide suppresses constitutive STAT3 phosphorylation in osteosarcoma cells, it paradoxically activates STAT3 in macrophages. Discrepancies may stem from cell-type-specific signaling contexts. Dual inhibition studies (e.g., combining Mifamurtide with STAT3 inhibitors) clarify pathway crosstalk .

Q. What role does iron metabolism play in this compound’s mechanism of action?

Mifamurtide upregulates DMT1, increasing iron uptake in macrophages and enhancing iron release into the tumor microenvironment. This disrupts iron-dependent tumor proliferation but requires careful monitoring via iron assays (e.g., Abcam Iron Assay Kit) to avoid confounding effects from serum iron in culture media .

Q. How do co-culture systems complicate data interpretation in this compound studies?

Paracrine signaling between macrophages and osteosarcoma cells can obscure direct vs. indirect drug effects. Transwell assays or conditioned-media experiments isolate soluble factor contributions. Single-cell RNA sequencing further resolves cell-specific responses .

Q. What strategies improve the translational relevance of in vitro findings to in vivo models?

Pharmacokinetic studies using LC-MS/MS quantify drug bioavailability in murine plasma and tumors. Combining Mifamurtide with chemotherapy agents (e.g., doxorubicin) in orthotopic osteosarcoma models mimics clinical protocols, though dosing schedules must account for species-specific metabolic differences .

Methodological Considerations

- Data Analysis : Use mixed-effects models to account for variability in macrophage donor sources. Principal component analysis (PCA) distinguishes cytokine response patterns .

- Experimental Design : Include sham-treated controls and validate findings across ≥2 osteosarcoma cell lines to ensure robustness .

- Reporting Standards : Adhere to FAIR data principles by depositing raw cytokine datasets in repositories like Zenodo, with metadata detailing experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.